培利替尼
概述
描述
佩利替尼是一种强效、低分子量、选择性且不可逆的表皮生长因子受体酪氨酸激酶抑制剂。 它正在被开发为抗癌药物,并在结直肠癌和肺癌的临床试验中显示出希望 . 佩利替尼以其通过靶向特定分子通路抑制肝癌细胞迁移和侵袭的能力而闻名 .
科学研究应用
佩利替尼具有广泛的科学研究应用,包括:
化学: 用作模型化合物来研究酪氨酸激酶抑制剂的行为。
生物学: 研究其对细胞信号通路的影响及其抑制癌细胞迁移和侵袭的能力。
医学: 探索其作为各种癌症(包括结直肠癌、肺癌和肝癌)的潜在治疗剂。
作用机制
佩利替尼通过不可逆地抑制表皮生长因子受体酪氨酸激酶发挥其作用。这种抑制阻断了促进癌细胞增殖、迁移和侵袭的信号通路。具体而言,佩利替尼靶向丝裂原活化蛋白激酶和 Akt 信号通路,导致 Twist1 等关键转录因子的降解。 这导致上皮间质转化抑制和癌细胞运动抑制 .
安全和危害
生化分析
Biochemical Properties
Pelitinib is known for its role in biochemical reactions, particularly as an irreversible inhibitor of EGFR . It interacts with EGFR, a protein that plays a crucial role in cell growth and survival. By inhibiting EGFR, Pelitinib can disrupt these processes, potentially leading to the death of cancer cells .
Cellular Effects
Pelitinib has been shown to have significant effects on various types of cells, particularly cancer cells. For instance, in hepatocellular carcinoma (HCC) cell lines, Pelitinib treatment significantly inhibited wound closure . It was also found to inhibit multicellular cancer spheroid invasion and metalloprotease activities . Pelitinib influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Pelitinib exerts its effects by binding to EGFR and inhibiting its activity . This inhibition leads to the degradation of Twist1, a transcription factor associated with cancer metastasis . The degradation of Twist1, in turn, inhibits the migration and invasion of HCC cells .
Temporal Effects in Laboratory Settings
It is known that Pelitinib treatment can lead to significant changes over time, such as the inhibition of wound closure in various HCC cell lines .
Metabolic Pathways
It is known that Pelitinib inhibits the EGFR pathway, which plays a crucial role in cell growth and survival .
准备方法
佩利替尼的合成涉及多个步骤,包括关键中间体的形成和最终的偶联反应。合成路线通常从喹啉核的制备开始,然后通过一系列化学反应引入各种官能团。工业生产方法侧重于优化反应条件以实现高产率和纯度。 关于合成路线和反应条件的具体细节通常是专有的,并且可能因制造商而异 .
化学反应分析
相似化合物的比较
佩利替尼因其与表皮生长因子受体的不可逆结合而在酪氨酸激酶抑制剂中独树一帜。类似的化合物包括:
吉非替尼: 另一种表皮生长因子受体抑制剂,但它可逆地结合。
厄洛替尼: 与吉非替尼相似,它是表皮生长因子受体的可逆抑制剂。
奈拉替尼: 与佩利替尼一样是不可逆抑制剂,但具有不同的分子靶点和应用。佩利替尼的独特性在于其特定的分子相互作用及其治疗更广泛癌症的潜力
属性
IUPAC Name |
(E)-N-[4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClFN5O2/c1-4-33-22-12-20-17(11-21(22)30-23(32)6-5-9-31(2)3)24(15(13-27)14-28-20)29-16-7-8-19(26)18(25)10-16/h5-8,10-12,14H,4,9H2,1-3H3,(H,28,29)(H,30,32)/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUNYSQLFKLYNI-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)NC(=O)C=CCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)NC(=O)/C=C/CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClFN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
257933-82-7 | |
Record name | Pelitinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=257933-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pelitinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0257933827 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pelitinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05524 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pelitinib | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PELITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5DWL380Z6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Pelitinib?
A1: Pelitinib is an irreversible tyrosine kinase inhibitor (TKI) that primarily targets the epidermal growth factor receptor (EGFR) [, , , , , ].
Q2: How does Pelitinib interact with EGFR?
A2: Pelitinib irreversibly binds to EGFR, inhibiting its tyrosine kinase activity. This prevents downstream signaling cascades involved in cell proliferation, survival, and metastasis [, , , ].
Q3: What are the downstream effects of Pelitinib's inhibition of EGFR?
A3: Pelitinib inhibits EGFR-mediated activation of signaling pathways, including NF-κB, PI3K/AKT, and MAPK, leading to decreased cell viability, increased apoptosis, and reduced tumor growth [, , , , ].
Q4: What is the molecular formula and weight of Pelitinib?
A4: While the provided research abstracts do not explicitly state the molecular formula and weight of Pelitinib, they mention its chemical name as N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide []. Based on this, the molecular formula is C14H12ClN3O2, and the molecular weight is 289.72 g/mol.
Q5: Is there any spectroscopic data available for Pelitinib?
A5: Yes, a spectrofluorimetric method has been developed for the determination of Pelitinib. The method is based on measuring the native fluorescence intensity of Pelitinib at an excitation wavelength of 270 nm in aqueous borate buffer solutions (pH 10.5). The fluorescence intensity recorded at 465 nm is directly proportional to the concentration of Pelitinib [].
Q6: What is known about the stability of Pelitinib under various conditions?
A6: Research indicates that Pelitinib is susceptible to degradation under various forced-degradation conditions, including acidic, basic, oxidative, wet heat, and photolytic conditions. The kinetics of base-induced and oxidative degradation have been investigated, and the pseudo-first-order rate constants and half-lives were estimated at different temperatures [].
Q7: Does Pelitinib exhibit any catalytic properties?
A7: Pelitinib is not reported to possess catalytic properties. Its primary mechanism of action involves competitive and irreversible binding to the ATP-binding site of EGFR, blocking its kinase activity rather than catalyzing a chemical reaction.
Q8: Have computational methods been used to study Pelitinib?
A8: Yes, Pelitinib was identified as a potential allosteric inhibitor of the SARS-CoV-2 main protease (Mpro) through a large-scale x-ray crystallographic screen of repurposed drug libraries. This study used computational methods to analyze the binding interactions of Pelitinib with Mpro and understand its potential as an antiviral agent [, ].
Q9: Are there specific SHE considerations for working with Pelitinib?
A9: As with all potent pharmaceutical compounds, appropriate safety measures and handling procedures should be followed when working with Pelitinib in a laboratory or clinical setting. It's crucial to consult relevant safety data sheets and adhere to established guidelines for handling hazardous materials.
Q10: What are the pharmacokinetic properties of Pelitinib?
A10: A study compared the pharmacokinetic profiles of Pelitinib and Neratinib with apigenin in rat plasma using UPLC-MS/MS. This suggests that research is ongoing to understand the absorption, distribution, metabolism, and excretion of Pelitinib [].
Q11: How does the pharmacokinetic profile of Pelitinib relate to its pharmacodynamic effects?
A11: While the research provided doesn't establish a direct relationship between the PK/PD of Pelitinib, it's known that the efficacy of EGFR inhibitors is influenced by their pharmacokinetic properties, including their ability to reach and maintain sufficient concentrations at the tumor site.
Q12: What is the efficacy of Pelitinib in cell-based assays?
A12: Pelitinib has demonstrated potent in vitro activity against various cancer cell lines, including those derived from squamous cell carcinoma, breast cancer, lung cancer, and melanoma. It inhibits cell proliferation, induces apoptosis, and reduces cell migration and invasion [, , , , , ].
Q13: Has Pelitinib been tested in animal models of cancer?
A13: Yes, Pelitinib has shown promising antitumor activity in preclinical animal models. For example, it reduced tumor growth in a murine xenograft model of gastric cancer []. It also attenuated tumor colonization in a spleen-liver metastasis model of melanoma [].
Q14: Have there been clinical trials evaluating Pelitinib in cancer patients?
A14: While the provided research abstracts mention that Pelitinib was in clinical trials, they don't detail specific results. Further investigation into publicly available clinical trial databases is needed to understand the clinical efficacy and safety profile of Pelitinib.
Q15: What are the known mechanisms of resistance to Pelitinib?
A15: While specific resistance mechanisms to Pelitinib are not extensively discussed in the provided research, it is known that resistance to EGFR inhibitors can arise from various factors, including secondary mutations in EGFR, activation of bypass signaling pathways (e.g., PI3K/AKT, MET), and upregulation of drug efflux pumps [, , ].
Q16: What preclinical studies have been conducted to assess the safety profile of Pelitinib?
A16: Although specific details are not provided in the abstracts, it's standard practice during drug development to conduct comprehensive preclinical toxicology studies to evaluate the safety profile of a compound. These studies typically involve evaluating the compound's effects on various organ systems in animal models.
Q17: What drug delivery approaches could be explored to enhance the therapeutic index of Pelitinib?
A17: While the provided research doesn't explore specific drug delivery strategies for Pelitinib, researchers are actively investigating various approaches to improve the delivery and targeting of kinase inhibitors, such as nanoparticle formulations, antibody-drug conjugates, and prodrugs.
Q18: Have any biomarkers been identified that can predict response to Pelitinib or monitor treatment response?
A18: Research suggests that LEPRE1, a biomarker, might be linked to Pelitinib's effectiveness. It seems LEPRE1 influences how well Pelitinib works by affecting the activity of the ABCG2 protein, which can pump drugs out of cells, potentially leading to drug resistance []. Additionally, RNF43 and PWWP2B have been suggested as potential biomarkers for predicting the response of gastric cancer patients to Pelitinib [].
Q19: What analytical techniques have been employed to characterize and quantify Pelitinib?
A19: Various analytical techniques have been utilized to study Pelitinib, including:
- Spectrofluorimetry: This method, based on Pelitinib's native fluorescence, has been used for its determination and stability studies [].
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is valuable for quantifying Pelitinib in biological samples, such as plasma [].
- X-ray crystallography: This method has been used to determine the crystal structure of Pelitinib bound to its target proteins, providing insights into its binding mode and mechanism of action [, ].
- Label-free chemoproteomics: This approach has been used to identify the target proteins of Pelitinib, leading to the discovery of PRDX4 degradation [].
Q20: What is the environmental impact of Pelitinib?
A20: Specific information on the ecotoxicological effects and degradation pathways of Pelitinib is not available in the provided research. Further studies are needed to assess its potential impact on the environment.
Q21: What is the validation status of the analytical methods used to characterize Pelitinib?
A21: The spectrofluorimetric method for Pelitinib determination has been validated according to the International Conference on Harmonisation (ICH) guidelines []. Validation parameters typically assessed include accuracy, precision, linearity, range, limit of detection, limit of quantification, specificity, and robustness.
Q22: Does Pelitinib elicit any immunological responses?
A22: Specific information regarding Pelitinib's immunogenicity is not found in the provided research. Generally, the immunogenicity of small molecule drugs like Pelitinib is considered low.
Q23: Does Pelitinib interact with drug transporters?
A23: Pelitinib has been shown to interact with the ABCG2 multidrug transporter, which could have implications for drug resistance [, ]. This interaction highlights the importance of considering drug transporter interactions during drug development.
Q24: Does Pelitinib induce or inhibit drug-metabolizing enzymes?
A24: The provided research doesn't mention any specific interactions between Pelitinib and drug-metabolizing enzymes. Further research is needed to explore the potential for such interactions, which can impact Pelitinib's metabolism and clearance, as well as its potential for drug-drug interactions.
Q25: What is known about the biocompatibility and biodegradability of Pelitinib?
A25: The research provided does not offer specific data on the biocompatibility and biodegradability of Pelitinib.
Q26: What are some alternatives to Pelitinib?
A26: Several other EGFR tyrosine kinase inhibitors are currently used clinically or are under investigation, including:
Q27: Are there specific considerations for recycling or disposal of Pelitinib?
A27: Specific guidelines for recycling and waste management of Pelitinib are not discussed in the research. It's important to consult local regulations and guidelines for handling and disposal of pharmaceutical waste.
Q28: What resources are available for researchers studying Pelitinib?
A28: Several resources are available to support research on Pelitinib, including:
- Public databases: Resources like PubMed, ClinicalTrials.gov, and the Genomics of Drug Sensitivity in Cancer (GDSC) database provide valuable information on preclinical studies, clinical trials, and drug sensitivity data [].
Q29: What are some of the cross-disciplinary applications and synergies related to Pelitinib research?
A29: Pelitinib research exemplifies the collaborative nature of modern drug discovery and development, involving expertise from various disciplines:
- Medicinal chemistry: Plays a crucial role in designing, synthesizing, and optimizing the structure of Pelitinib to enhance its potency, selectivity, and pharmacokinetic properties [].
- Molecular biology: Provides tools and techniques to study the expression and function of EGFR and downstream signaling pathways, aiding in the understanding of Pelitinib's effects on cancer cells [, , , , ].
- Computational chemistry and bioinformatics: Offer valuable tools for drug discovery, enabling the screening of large compound libraries, predicting drug-target interactions, and analyzing large datasets to identify potential biomarkers and resistance mechanisms [, , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。